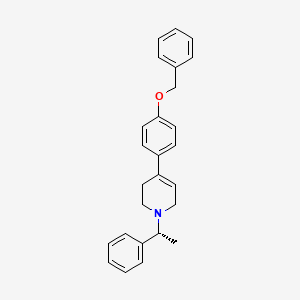

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine

説明

®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is a chiral compound with a complex structure that includes a tetrahydropyridine ring, a benzyloxy group, and a phenylethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Tetrahydropyridine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydropyridine ring.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a halogenated precursor.

Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where a phenylethyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can occur at the tetrahydropyridine ring, converting it to a piperidine ring.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

Neuroprotective Properties

Research indicates that (R)-4-(4-(benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine exhibits neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The compound's structure allows it to interact with dopamine receptors, potentially offering therapeutic benefits by protecting dopaminergic neurons from degeneration .

Antidepressant Activity

The compound has also shown promise in antidepressant research. Studies suggest that it may influence serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation. This action could position it as a candidate for developing new antidepressant therapies .

Neuropharmacology

Dopaminergic Modulation

As a tetrahydropyridine derivative, this compound has been investigated for its dopaminergic modulation properties. Its ability to enhance dopamine signaling could make it beneficial in treating conditions characterized by dopaminergic dysfunction .

Cognitive Enhancement

Preliminary studies have indicated that this compound may facilitate cognitive enhancement through its action on cholinergic pathways. By increasing acetylcholine levels or enhancing receptor sensitivity, it may improve learning and memory functions .

Material Sciences

Polymer Development

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for developing advanced materials. Its properties can enhance the mechanical strength and thermal stability of polymers used in various industrial applications .

Case Studies

作用機序

The mechanism of action of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and phenylethyl groups may play a crucial role in binding to these targets, while the tetrahydropyridine ring provides structural stability. The exact pathways involved depend on the specific biological context in which the compound is used.

類似化合物との比較

Similar Compounds

(S)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine: The enantiomer of the compound, which may have different biological activities.

4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-piperidine: A reduced form of the compound with a piperidine ring instead of a tetrahydropyridine ring.

4-(4-(Benzyloxy)phenyl)-1-phenylethyl-1,2,3,6-tetrahydropyridine: A similar compound lacking the chiral center.

Uniqueness

®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific chiral configuration and the presence of both benzyloxy and phenylethyl groups

生物活性

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine (CAS Number: 257928-43-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H27NO

- Molecular Weight : 369.5 g/mol

- Density : 1.108 g/cm³

- Boiling Point : 507.4 °C

The compound is structurally related to a class of compounds known for their interaction with various biological targets, particularly in the context of neuroprotection and inflammation modulation. Research indicates that it may act as an agonist for specific receptors, including PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and inflammation control .

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. For instance, it has been shown to reduce retinal vascular leakage in diabetic models, indicating its potential utility in treating diabetic retinopathy (DR). The compound demonstrated similar efficacy to established drugs while maintaining a favorable safety profile .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been evaluated through its agonistic effects on PPARα. Activation of this receptor has been linked to reduced inflammation and improved metabolic profiles in various animal models. The mechanism involves the upregulation of genes associated with fatty acid oxidation and anti-inflammatory responses .

Case Studies

Efficacy in Animal Models

In vivo studies using streptozotocin-induced diabetic rats have shown that this compound effectively crosses the blood-retinal barrier and reaches therapeutic concentrations in the retina. This is critical for its proposed application in ocular diseases related to diabetes .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Results indicate no significant adverse effects at therapeutic doses, making it a promising candidate for further development in clinical settings .

特性

IUPAC Name |

1-[(1R)-1-phenylethyl]-4-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-21(23-10-6-3-7-11-23)27-18-16-25(17-19-27)24-12-14-26(15-13-24)28-20-22-8-4-2-5-9-22/h2-16,21H,17-20H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXINDPIOCYKBQG-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432687 | |

| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257928-43-1 | |

| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。